molecular formula C10H22O B1146118 4-METHYLNONAN-5-OL CAS No. 152045-16-4

4-METHYLNONAN-5-OL

Cat. No.: B1146118
CAS No.: 152045-16-4
M. Wt: 158.28
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Description

4-METHYLNONAN-5-OL is an organic compound with the molecular formula C10H22O. It is a type of alcohol, specifically a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the fifth carbon of a nonane chain, which also has a methyl group attached to the fourth carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-METHYLNONAN-5-OL typically involves the reduction of 4-methyl-5-nonanone. The process begins with the preparation of 4-methyl-5-nonanone through a nucleophilic substitution reaction involving 2-methylpentanoic anhydride and an n-butyl nucleophilic reagent. The resulting 4-methyl-5-nonanone is then subjected to a reduction reaction using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-METHYLNONAN-5-OL undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-methyl-5-nonanone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: As mentioned earlier, it is typically synthesized through the reduction of 4-methyl-5-nonanone.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thionyl chloride for conversion to chlorides, followed by nucleophilic substitution reactions.

Major Products:

    Oxidation: 4-methyl-5-nonanone.

    Reduction: this compound (if starting from 4-methyl-5-nonanone).

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-METHYLNONAN-5-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-METHYLNONAN-5-OL, particularly in its role as a pheromone, involves its interaction with olfactory receptors in insects. The compound binds to specific receptors, triggering a behavioral response that leads to aggregation. The exact molecular targets and pathways involved in this process are subjects of ongoing research .

Comparison with Similar Compounds

    4-METHYLNONAN-5-ONE: The ketone analog of 4-METHYLNONAN-5-OL, differing by the presence of a carbonyl group instead of a hydroxyl group.

    5-NONANOL: A similar alcohol but without the methyl substitution at the fourth carbon.

    4-METHYL-5-NONANAL: An aldehyde analog with a formyl group at the fifth carbon.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical properties and biological activities. Its role as a pheromone in insect behavior is particularly noteworthy, setting it apart from other similar compounds .

Properties

CAS No.

152045-16-4

Molecular Formula

C10H22O

Molecular Weight

158.28

Synonyms

4-METHYLNONAN-5-OL

Origin of Product

United States

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